(R,S)-N-Nitroso Anatabine-13C6 (R,S)-N-Nitroso Anatabine-13C6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0200015
InChI:
SMILES:
Molecular Formula: C₄¹³C₆H₁₁N₃O
Molecular Weight: 195.17

(R,S)-N-Nitroso Anatabine-13C6

CAS No.:

Cat. No.: VC0200015

Molecular Formula: C₄¹³C₆H₁₁N₃O

Molecular Weight: 195.17

* For research use only. Not for human or veterinary use.

(R,S)-N-Nitroso Anatabine-13C6 -

Specification

Molecular Formula C₄¹³C₆H₁₁N₃O
Molecular Weight 195.17

Introduction

Chemical Structure and Properties

Molecular Characteristics

(R,S)-N-Nitroso Anatabine-13C6 is characterized by the following properties:

PropertyValue
Molecular FormulaC413C6H11N3O
Molecular Weight195.17 g/mol
CAS NumberNot specifically assigned (listed as 0)
Product IdentifierN524754
Physical StateSolid (presumed based on similar compounds)
StereochemistryRacemic mixture of (R) and (S) enantiomers

The molecular structure contains a nitroso group (N=O) attached to the nitrogen atom of anatabine, which is a minor tobacco alkaloid. The compound contains six carbon-13 atoms, creating a distinct isotopic profile that makes it valuable for analytical applications .

Stereochemical Significance

The "(R,S)" prefix in the compound name indicates that it exists as a racemic mixture containing equal amounts of both (R) and (S) enantiomers. This is significant because research with related tobacco-specific nitrosamines has shown that stereochemistry can substantially impact biological activity and carcinogenic potential. For example, in the related compound N'-nitrosonornicotine (NNN), the (S)-enantiomer has been demonstrated to have significantly higher carcinogenic activity than the (R)-enantiomer in animal studies .

Isotopic Labeling

The "13C6" designation in the compound name indicates that six carbon atoms in the molecule are the stable carbon-13 isotope rather than the more common carbon-12. This isotopic labeling creates a unique mass spectral pattern that allows the compound to be distinguished from naturally occurring N-nitroso anatabine when analyzed by mass spectrometry. This property is essential for its application as an internal standard in analytical methods .

Analytical Applications

Use as an Internal Standard

Based on research with similar compounds, the primary application of (R,S)-N-Nitroso Anatabine-13C6 is likely as an internal standard in analytical chemistry, particularly in methods focused on the detection and quantification of tobacco-specific nitrosamines. Similar isotopically labeled compounds such as [13C6]NNN have been successfully employed as internal standards in the analysis of tobacco-specific nitrosamines in biological matrices .

The use of isotopically labeled internal standards provides several advantages in analytical chemistry:

  • They exhibit nearly identical chemical behavior to the target analyte

  • They co-elute with the analyte during chromatographic separation

  • They can be distinguished from the analyte by mass spectrometry

  • They compensate for matrix effects, extraction efficiency variations, and instrumental fluctuations

Chiral Analysis Methods

Advanced analytical techniques are required to separate and quantify the enantiomers of chiral compounds like (R,S)-N-Nitroso Anatabine-13C6. For related compounds such as NNN, researchers have developed chiral stationary phase liquid chromatography-nanoelectrospray ionization-high resolution tandem mass spectrometry (LC-NSI-HRMS/MS) methods .

Key components of this analytical approach include:

Analytical ParameterDescription
Chromatographic ColumnChiral stationary phase (e.g., (R,R)-Whelk-O1 Kromasil)
Mobile PhaseMethanol and ammonium acetate buffer gradients
Flow RateTypically in the nanoliter per minute range
Mass Spectrometric DetectionHigh-resolution tandem MS with positive ionization
Monitored TransitionsLoss of nitroso group from parent ion

These specialized techniques allow for the separation and quantification of enantiomers at very low concentrations, often in the parts per trillion range, which is essential for biological monitoring studies .

Research Context and Relevance

Tobacco-Specific Nitrosamines

(R,S)-N-Nitroso Anatabine-13C6 belongs to the class of compounds known as tobacco-specific nitrosamines (TSNAs), which are formed during the curing, fermentation, and processing of tobacco. These compounds result from the nitrosation of tobacco alkaloids such as nicotine, nornicotine, and anatabine. TSNAs are considered important carcinogens in tobacco products and have been linked to various cancers, particularly those of the oral cavity and esophagus .

Research with the related compound NNN has demonstrated significant enantiomer-specific biological activities. The (S)-NNN enantiomer has been shown to induce 89 oral cavity tumors and 122 esophageal tumors in 20 rats upon administration in drinking water, while the (R)-NNN exhibited relatively weak carcinogenic activity . This enantiomer-specific activity highlights the importance of stereochemical considerations in the study of these compounds.

Enantiomeric Distribution in Tobacco Products and Biological Samples

Studies on related compounds provide context for understanding the potential significance of (R,S)-N-Nitroso Anatabine-13C6 in tobacco research. For instance, research has shown that (S)-NNN is the predominant enantiomer in tobacco products, comprising approximately 67% of total NNN in cigarette tobacco and 57% in conventional moist snuff products .

Similar patterns are reflected in the biological monitoring of tobacco users:

Sample SourcePercentage of (S)-NNNTotal NNN Concentration
Cigarette Smokers' Urine67 ± 5%20.5 ± 27.1 fmol/ml
Smokeless Tobacco Users' Urine56 ± 3%67.1 ± 56.7 fmol/ml

These findings suggest that the stereochemistry of tobacco-specific nitrosamines is maintained through human metabolism and excretion processes, which may have implications for cancer risk assessment .

Sample Preparation and Analytical Methodology

The analysis of tobacco-specific nitrosamines in biological samples typically involves complex sample preparation procedures. Based on methods used for similar compounds, the following steps would likely be employed when utilizing (R,S)-N-Nitroso Anatabine-13C6 as an internal standard:

Sample Preparation Protocol

  • Addition of the isotopically labeled internal standard ((R,S)-N-Nitroso Anatabine-13C6) to the sample

  • Enzymatic hydrolysis with β-glucuronidase to convert conjugated forms to free compounds

  • Addition of ammonium sulfamate to prevent artifactual nitrosamine formation

  • Extraction using supported liquid extraction (SLE) cartridges

  • Further purification using mixed-mode cation exchange and silica cartridges

  • Concentration and reconstitution in an appropriate solvent for analysis

Challenges in Analysis

Several challenges exist in the analysis of tobacco-specific nitrosamines that would likely apply to the use of (R,S)-N-Nitroso Anatabine-13C6:

  • Extremely low concentrations in biological samples (femtomole per milliliter range)

  • Potential for artifactual formation during sample preparation

  • Complex matrices that can cause interferences

  • Need for chiral separation to distinguish enantiomers

Research with related compounds has shown that artifactual formation of nitrosamines from precursor alkaloids during sample preparation can be a significant concern. For example, in the analysis of NNN in urine, researchers have used deuterium-labeled nornicotine to monitor artifactual NNN formation, finding that it contributed only 0.1-1.7% of the total NNN measured . Similar considerations would likely apply to the analysis of N-nitroso anatabine using (R,S)-N-Nitroso Anatabine-13C6.

Commercial InformationDetails
ManufacturerToronto Research Chemicals (TRC)
Product NumberN524754
Package Size25mg
AvailabilityFuture stock (4-7 weeks delivery)
PurityNot specified

This commercial availability suggests that the compound has recognized utility in research applications, particularly as an analytical standard .

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